

Introduction: A Bifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(2-Bromoethoxy)benzaldehyde**

Cat. No.: **B1272446**

[Get Quote](#)

2-(2-Bromoethoxy)benzaldehyde is a versatile bifunctional organic compound that serves as a crucial building block in synthetic chemistry. Its strategic importance lies in the unique arrangement of its reactive moieties: an ortho-positioned benzaldehyde group and a 2-bromoethoxy substituent. This configuration provides two distinct points for chemical modification, enabling the construction of complex molecular architectures. The aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions, while the terminal bromine on the ethoxy chain acts as a potent electrophile for nucleophilic substitution and coupling reactions. [1] This dual reactivity makes it an invaluable intermediate in the synthesis of pharmaceuticals, fine chemicals, and novel materials, particularly in the construction of heterocyclic systems that form the core of many bioactive molecules.[2]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research. The key identifiers and computed physicochemical properties for **2-(2-Bromoethoxy)benzaldehyde** are summarized below.

Property	Value	Source
CAS Number	60633-78-5	[3] [4]
Molecular Formula	C ₉ H ₉ BrO ₂	[3] [4]
Molecular Weight	229.07 g/mol	[3] [4]
IUPAC Name	2-(2-bromoethoxy)benzaldehyde	[4]
Synonyms	2-(2-Bromoethoxy)benzenecarbalddehyde	[4]
SMILES	C1=CC=C(C(=C1)C=O)OCCBr	[4]
InChIKey	WFWZIRRKFGVIOS-UHFFFAOYSA-N	[4]
XLogP3	2.5	[4]
Topological Polar Surface Area	26.3 Å ²	[4]
Storage Temperature	2-8°C, under inert atmosphere	[3]

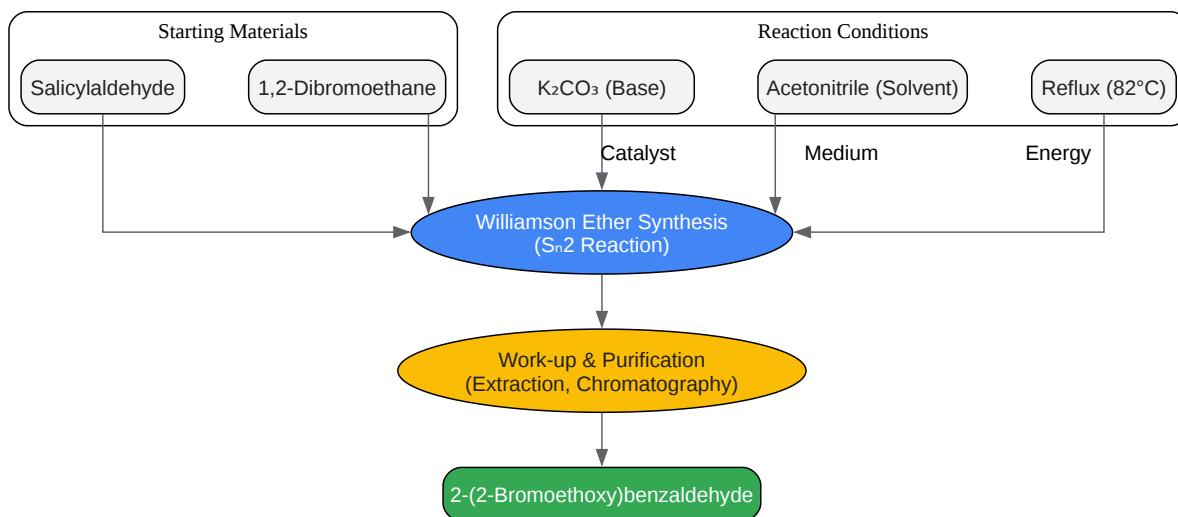
Rational Synthesis: The Williamson Etherification Approach

The most direct and widely employed method for preparing **2-(2-Bromoethoxy)benzaldehyde** is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide is generated *in situ* from salicylaldehyde (2-hydroxybenzaldehyde).

Causality Behind Experimental Choices:

- Starting Materials: Salicylaldehyde is selected for its ortho-hydroxy group, which provides the nucleophile, and the aldehyde functionality required in the final product. 1,2-Dibromoethane serves a dual purpose: one bromine atom is the leaving group for the etherification, while the

other remains in the product for subsequent synthetic steps. Using a di-halogenated reagent is a cost-effective strategy to introduce the bromoethoxy moiety.


- **Base:** A moderately weak base such as potassium carbonate (K_2CO_3) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group ($pK_a \sim 10$) to form the reactive phenoxide but not so strong as to promote side reactions involving the aldehyde or the alkyl halide.
- **Solvent:** A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is chosen to dissolve the ionic intermediates (phenoxide salt) and the organic reagents, facilitating the S_N2 reaction mechanism without solvating the nucleophile excessively.

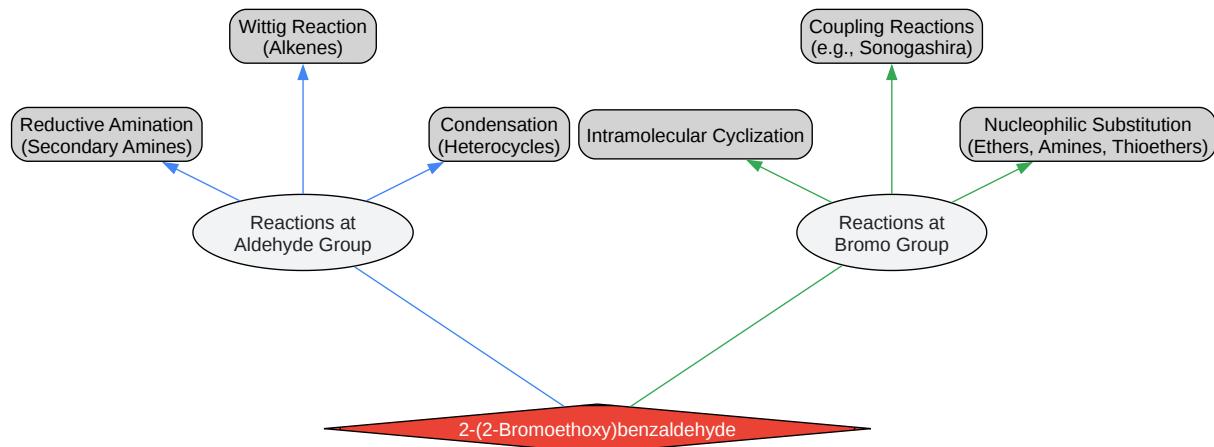
Detailed Experimental Protocol: Synthesis of 2-(2-Bromoethoxy)benzaldehyde

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per 1 g of salicylaldehyde).
- **Reagent Addition:** Add 1,2-dibromoethane (3.0 eq) to the stirred suspension. The excess is used to maximize the formation of the desired product and minimize the formation of a dimeric by-product.
- **Reaction Execution:** Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.
- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K_2CO_3 and KBr). Wash the solid residue with a small amount of acetonitrile.
- **Solvent Removal:** Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted salicylaldehyde), water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel,

typically using a hexane/ethyl acetate gradient, to yield **2-(2-Bromoethoxy)benzaldehyde** as a pure compound.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **2-(2-Bromoethoxy)benzaldehyde**.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **2-(2-Bromoethoxy)benzaldehyde** is realized in its application as a versatile synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal reaction strategies to build molecular complexity.

- **Heterocycle Synthesis:** The aldehyde group is a classic handle for constructing nitrogen-containing heterocycles like quinazolines, phthalazinones, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[\[2\]](#) It can undergo condensation reactions with amines, hydrazines, or other nucleophiles to form an initial imine, which can then be cyclized.
- **Linker Introduction:** The bromoethoxy moiety is an ideal precursor for introducing a flexible two-carbon ether linker. Following a primary reaction at the aldehyde, the terminal bromine can be displaced by a nucleophile (e.g., an amine or thiol from another molecule or an intramolecular group) to form larger, more complex structures or to tether the molecule to a larger scaffold.
- **Probing Biological Pathways:** Substituted benzaldehydes are instrumental in developing probes and inhibitors for various biological targets. For instance, derivatives have been designed to inhibit enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer chemoresistance.[\[5\]](#) Furthermore, the benzaldehyde core has been studied for its ability to enhance membrane permeability, potentially improving the bioavailability of drugs with poor absorption characteristics.[\[6\]](#)

Diagram of Synthetic Utility

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-(2-Bromoethoxy)benzaldehyde**.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **2-(2-Bromoethoxy)benzaldehyde** is paramount for laboratory safety. The primary hazards are associated with its potential to cause irritation and harm if ingested or inhaled.

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed. [7]
Skin Corrosion/Irritation	H315: Causes skin irritation.
Serious Eye Damage/Irritation	H319: Causes serious eye irritation. [8]
Specific target organ toxicity	H335: May cause respiratory irritation.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
- Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition as the compound may be combustible.[10]
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] It should be kept in a cool, dry place, with recommended storage at 2-8°C for long-term stability.[3]
- Emergency Procedures: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed or if irritation persists, seek immediate medical attention.[8]

Conclusion

2-(2-Bromoethoxy)benzaldehyde is a high-value synthetic intermediate whose utility is derived from its orthogonal reactive sites. The aldehyde function provides a reliable entry point for building molecular scaffolds, particularly heterocycles, while the bromoethoxy tail offers a robust handle for further functionalization or linker chemistry. A thorough understanding of its properties, rational synthesis, and safe handling procedures enables researchers and drug development professionals to effectively leverage this compound in the creation of novel, complex, and potentially bioactive molecules.

References

- 60633-78-5|**2-(2-Bromoethoxy)benzaldehyde**|BLD Pharm. BLD Pharm.
- **2-(2-Bromoethoxy)benzaldehyde** | C9H9BrO2 | CID 2763747. PubChem.
- 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain. Leading Chinese Manufacturer and Supplier.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. (2010-09-27).
- Safety data sheet - CPACheM. CPACheM. (2022-11-16).
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2025-11-06).
- 4-(2-Bromoethoxy)benzaldehyde | 52191-15-8. Sigma-Aldrich.
- Preparation method of 2-ethoxybenzaldehyde.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 4-(2-bromoethoxy)

- CAS 52191-15-8: 4-(2-bromoethoxy)benzaldehyde. CymitQuimica.
- The Pivotal Role of 2-(Benzylxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem. (December 2025).
- 2-Benzoylbenzaldehyde: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds in Drug Discovery. Benchchem.
- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PMC - NIH. (2021-05-28).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 52191-15-8: 4-(2-bromoethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 60633-78-5|2-(2-Bromoethoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. 2-(2-Bromoethoxy)benzaldehyde | C9H9BrO2 | CID 2763747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: A Bifunctional Scaffold for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272446#2-2-bromoethoxy-benzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com